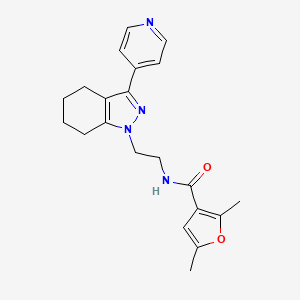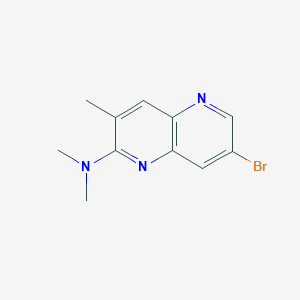
2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings (pyridine and triazole) and other functional groups. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. For example, the pyridine and triazole rings might participate in electrophilic substitution reactions, while the amide and sulfamoyl groups could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple nitrogen atoms and the sulfamoyl group might make the compound quite polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Radiolabeling
Compounds with similar structural features have been synthesized and radiolabeled for various purposes, including as potential imaging agents in medical research. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET (Positron Emission Tomography) agent for imaging of B-Raf(V600E) in cancers highlights the utility of such compounds in cancer research and diagnostics (Wang et al., 2013).
Molecular Structure Analysis
Research on the molecular structure of related compounds, such as the study on the structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, provides insights into their physical and chemical properties. These studies involve experimental and theoretical methods, including X-ray diffraction and computational modeling, to understand the compound's behavior at the molecular level (Gumus et al., 2018).
Anticancer and Biological Activities
Several benzamide derivatives have been evaluated for their biological activities, including anticancer properties. The synthesis and evaluation of N-(Pyridin-3-yl)benzamide derivatives for their anticancer activity against various human cancer cell lines demonstrate the potential therapeutic applications of such molecules (Mohan et al., 2021).
Drug Synthesis and Development
Related compounds have also been explored for drug development purposes, such as the discovery of glucokinase activators for the treatment of type 2 diabetes mellitus. This research involves the synthesis of novel heteroaryl-containing benzamide derivatives and their evaluation in vitro and in vivo for therapeutic efficacy (Park et al., 2014).
Direcciones Futuras
The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it might be further optimized through medicinal chemistry techniques. Alternatively, if it’s a useful synthetic intermediate, research might focus on improving its synthesis or finding new reactions it can participate in .
Propiedades
IUPAC Name |
2-methoxy-5-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-26-15-5-4-13(7-14(15)16(17)23)27(24,25)19-8-11-10-22(21-20-11)12-3-2-6-18-9-12/h2-7,9-10,19H,8H2,1H3,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBFRRHRNNSAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether](/img/structure/B2633060.png)
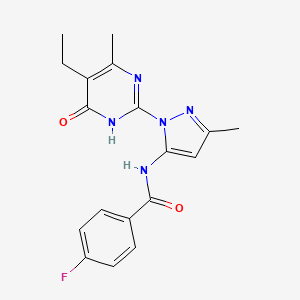

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)
![5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633066.png)
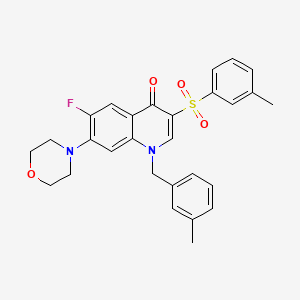

methanone](/img/structure/B2633072.png)
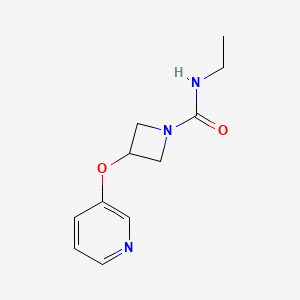
![3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2633075.png)
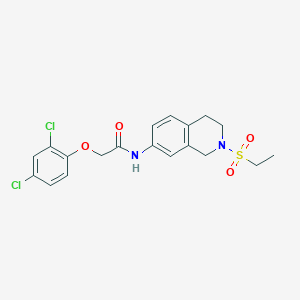
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)
